molecular formula C15H15ClN2O B13189606 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide

2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide

Cat. No.: B13189606
M. Wt: 274.74 g/mol
InChI Key: JMJFHAQBHWEMLC-UHFFFAOYSA-N
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Description

2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide is an organic compound with the molecular formula C15H15ClN2O It is a derivative of acetamide and contains both amino and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide typically involves the reaction of 4-chlorobenzylamine with phenylacetic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 4-chlorobenzylamine reacts with the carboxyl group of phenylacetic acid to form the amide bond. This reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and may require solvents like dichloromethane (DCM) or dimethylformamide (DMF) to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems to monitor and adjust reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenylacetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the amino and chlorophenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide

InChI

InChI=1S/C15H15ClN2O/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,18,19)

InChI Key

JMJFHAQBHWEMLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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